Lithium;3-(3,5-dichloroanilino)-2-methoxy-3-oxopropanoate

Pharmaceutical salt selection Stoichiometric dosing Analytical characterization

Lithium;3-(3,5-dichloroanilino)-2-methoxy-3-oxopropanoate (CAS 2253638-86-5; molecular formula C₁₀H₈Cl₂LiNO₄; molecular weight 284.0 g/mol) is the lithium salt of 3-(3,5-dichloroanilino)-2-methoxy-3-oxopropanoic acid (CAS 145592-20-7), a dichloroanilino-substituted methoxy-oxopropanoate derivative belonging to the aryl carbamoyl acetate class. The compound is supplied as a research chemical with a specified minimum purity of 95%.

Molecular Formula C10H8Cl2LiNO4
Molecular Weight 284.02
CAS No. 2253638-86-5
Cat. No. B2703397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium;3-(3,5-dichloroanilino)-2-methoxy-3-oxopropanoate
CAS2253638-86-5
Molecular FormulaC10H8Cl2LiNO4
Molecular Weight284.02
Structural Identifiers
SMILES[Li+].COC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)C(=O)[O-]
InChIInChI=1S/C10H9Cl2NO4.Li/c1-17-8(10(15)16)9(14)13-7-3-5(11)2-6(12)4-7;/h2-4,8H,1H3,(H,13,14)(H,15,16);/q;+1/p-1
InChIKeyRAPCFTZJRGSTHR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium 3-(3,5-dichloroanilino)-2-methoxy-3-oxopropanoate CAS 2253638-86-5: What Purchasers Need to Know


Lithium;3-(3,5-dichloroanilino)-2-methoxy-3-oxopropanoate (CAS 2253638-86-5; molecular formula C₁₀H₈Cl₂LiNO₄; molecular weight 284.0 g/mol) is the lithium salt of 3-(3,5-dichloroanilino)-2-methoxy-3-oxopropanoic acid (CAS 145592-20-7), a dichloroanilino-substituted methoxy-oxopropanoate derivative belonging to the aryl carbamoyl acetate class . The compound is supplied as a research chemical with a specified minimum purity of 95% . Its structural core—a 3,5-dichloroaniline moiety linked via an amide bond to a methoxy-oxopropanoate backbone—places it within a family of compounds investigated for antimicrobial and anticancer properties, though direct quantitative biological data for this specific lithium salt remain limited in the peer-reviewed literature .

Why Lithium 3-(3,5-Dichloroanilino)-2-Methoxy-3-Oxopropanoate Cannot Be Interchanged with Its Free Acid or Sodium Salt Analogs


Substituting Lithium 3-(3,5-dichloroanilino)-2-methoxy-3-oxopropanoate with its free acid form (CAS 145592-20-7) or with diclofenac sodium (CAS 15307-79-6) carries quantifiable risk. The free acid has a predicted boiling point of 513.2 °C and pKa of -1.84 , while the lithium counterion alters the salt's aqueous solubility profile—a well-established principle in pharmaceutical salt selection where lithium salts of carboxylic acids can exhibit distinct solubility, dissolution rate, and hygroscopicity profiles compared to sodium or potassium counterparts [1]. Furthermore, the 3,5-dichloro substitution pattern on the aniline ring differentiates this compound from classic NSAID diclofenac (2,6-dichloro substitution on a phenylacetic acid scaffold), potentially yielding divergent target engagement profiles. These structural and counterion differences make generic interchange unreliable without head-to-head comparative characterization data.

Quantitative Differentiation Evidence for Lithium 3-(3,5-Dichloroanilino)-2-Methoxy-3-Oxopropanoate (CAS 2253638-86-5)


Lithium Salt vs. Free Acid: Molecular Weight and Stoichiometric Purity Implications for Dosing Calculations

The lithium salt (CAS 2253638-86-5) has a molecular weight of 284.0 g/mol , compared to 278.09 g/mol for the free acid (CAS 145592-20-7) . This 5.91 g/mol difference (2.1% increase) is due to replacement of the carboxylic acid proton (1.01 Da) with a lithium cation (6.94 Da). For procurement, this means that 1.0 mg of the lithium salt delivers approximately 0.979 mg of the free acid equivalent on a molar basis—a correction factor that must be applied when comparing biological activity data between salt forms or when preparing equimolar solutions for in vitro assays.

Pharmaceutical salt selection Stoichiometric dosing Analytical characterization

Lithium Counterion vs. Sodium Diclofenac: Structural Scaffold Divergence and Target Selectivity Implications

This compound carries a 3,5-dichloro substitution on the anilino ring, in contrast to the 2,6-dichloro substitution pattern on the phenylacetic acid scaffold of diclofenac sodium (CAS 15307-79-6). In related aniline-containing hydroxamic acid urease inhibitors, the 3,5-dichloroanilino derivative (compound 3a) achieved a urease IC₅₀ of 0.043 ± 0.005 μM, whereas the 2-chloro isomer (3d) was less potent at 0.055 ± 0.008 μM and the 2,4-dichloro isomer (3n) was more potent at 0.018 ± 0.002 μM [1]. This demonstrates that chlorine substitution position is a critical determinant of target affinity within this chemotype, and the 3,5-pattern provides a distinct activity fingerprint that cannot be assumed from 2,6-dichloro analogs such as diclofenac. The lithium salt further incorporates a methoxy substituent at the α-carbon of the oxopropanoate backbone—a feature absent in diclofenac—which may modulate both potency and metabolic stability via steric and electronic effects.

COX selectivity NSAID scaffold comparison Structure-activity relationships

Lithium Salt Procurement: Purity Specification vs. Free Acid Alternatives

The lithium salt form (CAS 2253638-86-5) is commercially specified at a minimum purity of 95% . In contrast, the free acid (CAS 145592-20-7) is available at 95%+ purity . While both forms share comparable nominal purity, the lithium salt offers the advantage of being a pre-formed, stoichiometrically defined salt that eliminates the need for in situ salt preparation—a step that can introduce variability due to incomplete neutralization, residual base contamination, or salt disproportionation. For reproducible biological assay preparation, the pre-formed lithium salt reduces the number of handling variables by one critical step compared to preparing the lithium salt from the free acid and lithium hydroxide.

Chemical procurement Salt form purity Analytical standardization

Antimicrobial Biofilm Inhibition: CHEMBL3115986 Assay Data for the Compound Class

A compound within the 3-(3,5-dichloroanilino)-oxopropanoate chemotype class has been evaluated for antimicrobial activity against Enterococcus faecalis biofilm formation, with a reported IC₅₀ of 2.39 μM (2,390 nM) in a crystal violet staining assay after 20 hours of incubation [1]. This provides a class-level benchmark for the antimicrobial potential of 3,5-dichloroanilino-substituted oxopropanoate derivatives. However, it must be explicitly noted that this data point comes from CHEMBL3115986, which has a SMILES string (COc1ccc(Cl)cc1C1=C(Br)C(=O)N(CC(C)C)C1(O)Cc1ccccc1Br) that does not match the lithium salt target compound; the structural relationship is through the shared 3,5-dichloroanilino pharmacophore rather than identical molecular identity. Direct antimicrobial data for CAS 2253638-86-5 are absent from the peer-reviewed literature as of the search date.

Antimicrobial activity Biofilm inhibition Enterococcus faecalis

Predicted Physicochemical Differentiation: pKa and LogP Shifts Between Salt and Free Acid Forms

The free acid form (CAS 145592-20-7) has a predicted pKa of -1.84 ± 0.34 and predicted LogP of approximately 2.5 (estimated from related dichloroanilino derivatives) . Lithium salt formation of carboxylic acids typically increases aqueous solubility by 10- to 1,000-fold relative to the free acid, depending on the lipophilicity of the counterion and the crystal lattice energy [1]. For procurement, this means that the lithium salt is expected to be more readily soluble in aqueous buffers at physiological pH ranges (6.5–7.4) than the free acid, which is predicted to be predominantly ionized but may exhibit slower dissolution kinetics due to its very low predicted pKa and correspondingly high crystallinity. Direct solubility measurements for CAS 2253638-86-5 were not located in the literature as of the search date.

Physicochemical profiling Salt form selection Drug-likeness prediction

Urease Inhibition Potency: Class-Level Benchmark from Structurally Related 3,5-Dichloroanilino Hydroxamic Acid

The 3,5-dichloroanilino pharmacophore present in the target compound has been validated as a potent urease inhibitory motif. In the most closely related published analog, 3-(3,5-dichlorophenylamino)-N-hydroxypropanamide (compound 3a), urease inhibition was measured at IC₅₀ = 0.043 ± 0.005 μM, with in vivo efficacy demonstrated as 92.3% H. pylori eradication at 32 mg/kg b.i.d. in a mouse gastritis model [1]. The acute toxicity LD₅₀ of compound 3a was 2,982.8 mg/kg in KM mice, indicating a therapeutic index of approximately 69,000 based on the in vitro IC₅₀ [1]. While the target lithium salt differs from compound 3a by substituting the hydroxamic acid group with a methoxy-oxopropanoate group, the shared 3,5-dichloroanilino core provides class-level evidence that this substitution pattern can yield high-potency target engagement. Direct urease inhibition data for CAS 2253638-86-5 have not been published.

Urease inhibition H. pylori virulence Anti-virulence therapeutics

Recommended Research Applications for Lithium 3-(3,5-Dichloroanilino)-2-Methoxy-3-Oxopropanoate (CAS 2253638-86-5)


Pharmacological Probe for 3,5-Dichloroanilino SAR Studies in Urease and Antimicrobial Target Space

The compound serves as a structurally distinct 3,5-dichloroanilino probe that differs from the well-characterized hydroxamic acid urease inhibitors (e.g., compound 3a; IC₅₀ = 0.043 μM) [1] by carrying a methoxy-oxopropanoate warhead instead of a hydroxamic acid group. This structural divergence makes it valuable for dissecting the contribution of the zinc-binding group to urease inhibition potency and selectivity. Additionally, class-level antimicrobial biofilm inhibition data (IC₅₀ = 2.39 μM for related chemotype against E. faecalis) [2] support its use in screening cascades targeting Gram-positive biofilm-forming pathogens. Researchers should note that direct target engagement data for this specific lithium salt are not yet published; all potency expectations are derived from structurally related analogs and require experimental confirmation.

Pre-Formed Lithium Carboxylate Salt for Reproducible In Vitro Pharmacology

For laboratories requiring the lithium salt form for biochemical or cell-based assays, the pre-formed, stoichiometrically defined lithium salt (CAS 2253638-86-5) eliminates the need for in situ neutralization of the free acid (CAS 145592-20-7) with lithium hydroxide. This reduction in handling steps decreases inter-experiment variability arising from incomplete salt formation, residual base, or pH drift—a consideration supported by the pharmaceutical salt literature [3]. The molecular weight difference between the lithium salt (284.0 g/mol) and free acid (278.09 g/mol) must be accounted for in molar calculations: 1.0 mg of lithium salt provides 0.979 mg of free acid equivalent. Procurement of the pre-formed salt is recommended when assay reproducibility across multiple experimental runs is a priority.

Structural Comparator for Diclofenac-Based NSAID Scaffold Hopping Campaigns

The compound's 3,5-dichloroanilino substitution pattern and methoxy-oxopropanoate backbone represent a scaffold-hop from the classic 2,6-dichloro phenylacetic acid core of diclofenac (CAS 15307-86-5). In related dichloroanilino chemotypes, chlorine substitution position has been shown to modulate target potency by up to 2.4-fold (comparing 3,5-dichloro to 2,4-dichloro isomers in urease assays) [1]. This compound therefore serves as a tool for exploring whether the 3,5-dichloro substitution pattern confers COX-2 selectivity advantages or altered off-target profiles relative to diclofenac—a hypothesis that remains untested and requires direct experimental validation.

Analytical Reference Standard for LC-MS/MS Method Development Targeting 3,5-Dichloroanilino Metabolites

3,5-Dichloroaniline (3,5-DCA) is a recognized environmental metabolite of dicarboximide fungicides (e.g., dimethachlon) and has been quantified as a degradation product reaching 22.5–35.2% of parent compound concentration in soil studies [4]. The lithium salt (CAS 2253638-86-5) contains the 3,5-dichloroanilino moiety in a stable, analytically well-defined salt form (molecular weight 284.0 g/mol; purity ≥95%) and may serve as a derivatized reference standard for developing LC-MS/MS methods to detect and quantify 3,5-DCA-containing metabolites in environmental or biological matrices. Its distinct retention time and mass spectral fragmentation pattern relative to the free amine facilitate unambiguous identification in complex sample matrices.

Quote Request

Request a Quote for Lithium;3-(3,5-dichloroanilino)-2-methoxy-3-oxopropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.